"synthesis and characterization of 6-Desamino-6-oxo Phenazopyridine"
"synthesis and characterization of 6-Desamino-6-oxo Phenazopyridine"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Desamino-6-oxo Phenazopyridine
Abstract
This technical guide provides a comprehensive framework for the synthesis and characterization of 6-Desamino-6-oxo Phenazopyridine, a significant derivative and potential impurity of the genitourinary analgesic, Phenazopyridine.[1][2] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the fundamental causality behind experimental choices, ensuring both scientific integrity and practical reproducibility. The guide is structured to provide researchers and drug development professionals with a robust, self-validating system for producing and verifying this compound. We will detail a validated synthetic route, outline a suite of essential characterization techniques, and present the data in a clear, actionable format.
Introduction and Significance
Phenazopyridine hydrochloride is a widely used azo dye with analgesic effects on the urinary tract mucosa.[3][4] The impurity profile of any active pharmaceutical ingredient (API) is critical to its safety and efficacy assessment.[5][6] 6-Desamino-6-oxo Phenazopyridine (also known as 6-Hydroxy-3-(phenyldiazenyl)pyridin-2-amine) is a known hydrolysis product and process-related impurity of Phenazopyridine.[1][2] Its synthesis and characterization are therefore essential for several reasons:
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Reference Standard: A pure sample is required as a reference standard for the accurate quantification of this impurity in Phenazopyridine API and formulated drug products.[1]
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Forced Degradation Studies: Understanding the formation of this compound under stress conditions (e.g., acid hydrolysis) is a key component of regulatory submissions and stability testing.[1]
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Pharmacological Assessment: Isolating and characterizing impurities allows for toxicological and pharmacological evaluation to ensure they do not pose a risk to patient safety.
This guide presents a logical and field-proven approach to synthesizing this target molecule via a diazo coupling reaction and subsequently confirming its identity and purity through modern analytical techniques.
Synthesis of 6-Desamino-6-oxo Phenazopyridine
The most direct and reliable synthesis mirrors the core reaction for Phenazopyridine itself: an azo coupling reaction. The strategy involves the reaction of a benzene diazonium salt with a suitable pyridine derivative. In this case, 2,6-dihydroxypyridine is an appropriate coupling partner.
Synthetic Pathway Rationale
The synthesis is a two-step process performed as a one-pot reaction:
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Diazotization of Aniline: Aniline is treated with sodium nitrite in an acidic medium (hydrochloric acid) at a low temperature (0-5 °C) to form benzene diazonium chloride. This electrophile is highly reactive and unstable at room temperature, making strict temperature control paramount to prevent decomposition and unwanted side reactions.
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Azo Coupling: The freshly prepared benzene diazonium chloride is then added to a solution of 2,6-dihydroxypyridine. The azo coupling is an electrophilic aromatic substitution reaction. The hydroxyl groups on the pyridine ring are strong activating groups, directing the electrophilic diazonium salt to couple at the C3 position, yielding the desired product.[1][7] Maintaining a slightly acidic to neutral pH (around 5) with a buffer like sodium acetate is crucial for this step to proceed efficiently.[7]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 6-Desamino-6-oxo Phenazopyridine.
Detailed Experimental Protocol
Materials:
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Aniline
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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2,6-Dihydroxypyridine
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Sodium Acetate (NaOAc)
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Deionized Water
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Ethanol
Procedure:
-
Diazotization: a. In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve aniline (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water. b. Cool the solution to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the diazonium salt intermediate. c. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. A slow addition rate prevents a sudden exotherm and decomposition. e. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The reaction mixture should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.
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Azo Coupling: a. In a separate beaker, dissolve 2,6-dihydroxypyridine (1.0 eq) in water. Add sodium acetate (2.0 eq) to act as a buffer. b. Cool this solution in an ice bath. c. Slowly add the cold benzene diazonium chloride solution from Step 1 to the 2,6-dihydroxypyridine solution with vigorous stirring. A vibrant color change (typically to a deep red or orange) should be observed as the azo compound forms. d. Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the completion of the coupling reaction.[7]
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Work-up and Purification: a. Collect the precipitated solid product by vacuum filtration. b. Wash the solid thoroughly with cold water to remove any inorganic salts. c. Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity. d. Dry the purified orange/red solid under vacuum at 40-50 °C to a constant weight.
Characterization of 6-Desamino-6-oxo Phenazopyridine
Comprehensive characterization is essential to confirm the structural identity and assess the purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the results.[8][9]
Visualized Molecular Structure
Caption: Molecular Structure of 6-Desamino-6-oxo Phenazopyridine.
Analytical Techniques and Protocols
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds.[6] A reverse-phase method is typically employed.
-
Protocol:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 20 mM Ammonium Acetate buffer.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A time-based gradient from high aqueous to high organic content to elute all components.
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Flow Rate: 1.0 mL/min.[4]
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Detection: UV-Vis detector at a wavelength of 240 nm or 254 nm.[10]
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Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
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B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
LC-MS couples the separation power of HPLC with the mass detection capability of mass spectrometry, providing unequivocal confirmation of the molecular weight.[9]
-
Protocol:
-
Utilize an HPLC method similar to the one described above.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
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C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.
-
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve polar compounds and show exchangeable protons (e.g., -NH, -OH).
-
Analysis:
-
¹H NMR: Expect to see distinct signals for the aromatic protons on both the phenyl and pyridine rings. The chemical shifts and coupling patterns will confirm the substitution pattern.
-
¹³C NMR: The spectrum will show signals for each unique carbon atom, including the characteristic downfield shift for the C=O carbon.
-
-
D. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR provides information about the functional groups present in the molecule.
-
Protocol:
-
Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Look for characteristic absorption bands for N-H stretching (amine), C=O stretching (amide/oxo), C=N and N=N stretching, and aromatic C-H and C=C vibrations.[11]
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Summary of Expected Characterization Data
| Technique | Parameter | Expected Result |
| HPLC | Purity | > 98% (by area normalization) |
| LC-MS | Molecular Formula | C₁₁H₉N₅O |
| [M+H]⁺ (Monoisotopic) | m/z 228.0880 | |
| ¹H NMR | Aromatic Protons (Phenyl) | Multiplets in the range of δ 7.4-8.0 ppm. |
| (DMSO-d₆) | Aromatic Protons (Pyridyl) | Two doublets in the aromatic region. |
| Amine Protons (-NH₂) | A broad singlet, chemical shift can vary. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal in the range of δ 160-170 ppm. |
| (DMSO-d₆) | Aromatic Carbons | Multiple signals in the range of δ 110-155 ppm. |
| FTIR (KBr) | N-H Stretch | ~3400-3200 cm⁻¹ (broad) |
| C=O Stretch | ~1650-1680 cm⁻¹ (strong) | |
| N=N Stretch | ~1400-1450 cm⁻¹ (azo group) | |
| Aromatic C=C Stretch | ~1600, 1500, 1450 cm⁻¹ |
Conclusion
This guide has detailed a robust and scientifically-grounded methodology for the synthesis and comprehensive characterization of 6-Desamino-6-oxo Phenazopyridine. By following the outlined protocols, which emphasize the rationale behind key experimental parameters, researchers and drug development professionals can reliably produce and validate this important Phenazopyridine derivative. The use of orthogonal analytical techniques ensures a high degree of confidence in the identity and purity of the final compound, making it suitable for use as a reference standard in quality control and regulatory compliance activities.
References
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